[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1095019-40-1
VCID: VC2625191
InChI: InChI=1S/C13H21N3/c1-2-12-7-3-4-9-16(12)13-11(10-14)6-5-8-15-13/h5-6,8,12H,2-4,7,9-10,14H2,1H3
SMILES: CCC1CCCCN1C2=C(C=CC=N2)CN
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine

CAS No.: 1095019-40-1

Cat. No.: VC2625191

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine - 1095019-40-1

Specification

CAS No. 1095019-40-1
Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
IUPAC Name [2-(2-ethylpiperidin-1-yl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C13H21N3/c1-2-12-7-3-4-9-16(12)13-11(10-14)6-5-8-15-13/h5-6,8,12H,2-4,7,9-10,14H2,1H3
Standard InChI Key BKGAFVSADXOJRX-UHFFFAOYSA-N
SMILES CCC1CCCCN1C2=C(C=CC=N2)CN
Canonical SMILES CCC1CCCCN1C2=C(C=CC=N2)CN

Introduction

Chemical Identity and Properties

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine is identified by the CAS registry number 1095019-40-1 and possesses distinct chemical properties that make it valuable for research purposes. The compound's IUPAC name is [2-(2-ethylpiperidin-1-yl)pyridin-3-yl]methanamine, which describes its structural components: a pyridine ring with a methanamine group at position 3 and a 2-ethylpiperidin-1-yl substituent at position 2. This chemical entity is part of the broader family of functionalized pyridines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.

The empirical molecular formula of the compound is C₁₃H₂₁N₃, representing its atomic composition of 13 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms. With a molecular weight of 219.33 g/mol, this compound falls within the range of small molecule drug candidates, making it potentially relevant for pharmaceutical applications. The presence of the primary amine group (-CH₂NH₂) attached to the pyridine ring confers specific chemical reactivity patterns that can be exploited in various chemical transformations.

Table 1 summarizes the key chemical identifiers and properties of [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine:

PropertyValue
CAS Number1095019-40-1
Molecular FormulaC₁₃H₂₁N₃
Molecular Weight219.33 g/mol
IUPAC Name[2-(2-ethylpiperidin-1-yl)pyridin-3-yl]methanamine
InChIInChI=1S/C13H21N3/c1-2-12-7-3-4-9-16(12)13-11(10-14)6-5-8-15-13/h5-6,8,12H,2-4,7,9-10,14H2,1H3
SMILESCCC1CCCCN1C2=C(C=CC=N2)CN
PubChem Compound ID43266149

The compound possesses a distinct structural arrangement that contributes to its chemical behavior. The pyridine ring forms the central scaffold of the molecule, with the methanamine (-CH₂NH₂) group at position 3 and the substituted piperidine moiety at position 2. This arrangement creates a unique three-dimensional configuration that influences the compound's interactions with biological targets and other chemical entities.

Structural Features and Molecular Characteristics

The structure of [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine consists of three main components: a pyridine ring, a piperidine ring, and a methanamine group. The pyridine ring serves as the central aromatic heterocycle, containing one nitrogen atom at position 1. This nitrogen contributes to the compound's basic properties and potential hydrogen-bonding capabilities, which are relevant for interactions with biological macromolecules.

The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is attached to position 2 of the pyridine ring. This piperidine ring bears an ethyl substituent at position 2, creating a chiral center that introduces stereochemical considerations into the compound's properties. The presence of this chiral center means that the compound can exist as enantiomers with distinct three-dimensional arrangements, potentially leading to different biological activities.

The methanamine group (-CH₂NH₂) at position 3 of the pyridine ring represents a primary amine functionality that can participate in various chemical reactions, including nucleophilic substitutions, acylations, and condensations. This reactive group also provides opportunities for derivatization, allowing researchers to create analogs with modified properties for structure-activity relationship studies.

The InChI representation (InChI=1S/C13H21N3/c1-2-12-7-3-4-9-16(12)13-11(10-14)6-5-8-15-13/h5-6,8,12H,2-4,7,9-10,14H2,1H3) and SMILES notation (CCC1CCCCN1C2=C(C=CC=N2)CN) provide standardized ways to encode the compound's structure for database searches and computational studies. These notations capture the connectivity and spatial arrangement of atoms within the molecule, facilitating its identification and comparison with related compounds.

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